molecular formula C20H30BrClN2O4 B12771858 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride CAS No. 120342-37-2

1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride

Cat. No.: B12771858
CAS No.: 120342-37-2
M. Wt: 477.8 g/mol
InChI Key: DLERNVHFQLFCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride: is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride typically involves multiple steps. The starting material is often 6-bromo-1H-indole-3-carboxylic acid, which undergoes a series of reactions to introduce the diethylamino, hydroxypropyl, methoxy, and methyl groups. Common reagents used in these reactions include diethylamine, propylene oxide, methanol, and methyl iodide. The final step involves esterification with ethanol and conversion to the monohydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted indole derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound’s unique structure may provide insights into its interactions with biological targets.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anticancer, anti-inflammatory, and antiviral activities. The presence of the diethylamino and hydroxypropyl groups may enhance its pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its diverse reactivity makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxy-2-methyl-, ethyl ester, monohydrochloride is likely related to its ability to interact with specific molecular targets. The diethylamino group may facilitate binding to receptors or enzymes, while the hydroxypropyl and methoxy groups can influence its solubility and bioavailability. The bromine atom may play a role in halogen bonding interactions, which can enhance binding affinity to biological targets .

Comparison with Similar Compounds

    6-Bromo-1H-indole-3-carboxylic acid: A simpler indole derivative with similar structural features but lacking the additional functional groups.

    1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group instead of the carboxylic acid ester.

    5-Methoxy-1H-indole-3-carboxylic acid: Similar to the target compound but without the bromine and diethylamino groups.

Uniqueness: The presence of the diethylamino and hydroxypropyl groups can enhance its biological activity and solubility, making it a valuable compound for research and industrial applications .

Properties

CAS No.

120342-37-2

Molecular Formula

C20H30BrClN2O4

Molecular Weight

477.8 g/mol

IUPAC Name

ethyl 6-bromo-1-[3-(diethylamino)-2-hydroxypropyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H29BrN2O4.ClH/c1-6-22(7-2)11-14(24)12-23-13(4)19(20(25)27-8-3)15-9-18(26-5)16(21)10-17(15)23;/h9-10,14,24H,6-8,11-12H2,1-5H3;1H

InChI Key

DLERNVHFQLFCSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.